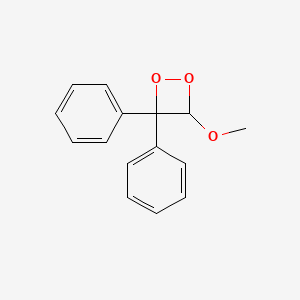
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride is an organic compound that features a nitro group, a propanoyloxy group, and a carboximidoyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride can be achieved through a multistep process involving nitration, esterification, and chlorination reactions. The general steps are as follows:
Nitration: The nitration of benzene to introduce the nitro group can be carried out using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically conducted at a temperature range of 50-60°C.
Chlorination: The final step involves the conversion of the carboximidoyl group to its chloride form using thionyl chloride or phosphorus trichloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Hydrolysis: The ester and chloride groups can undergo hydrolysis in the presence of water or aqueous base, leading to the formation of corresponding acids and alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide in methanol.
Reduction: Hydrogen gas with palladium on carbon.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Amino Derivatives: From reduction of the nitro group.
Carboxylic Acids and Alcohols: From hydrolysis of ester and chloride groups.
Scientific Research Applications
3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of novel materials with specific properties.
Medicinal Chemistry:
Biological Studies: Used as a probe or reagent in biochemical assays.
Mechanism of Action
The mechanism of action of 3-Nitro-N-(propanoyloxy)benzene-1-carboximidoyl chloride involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ester and chloride groups can participate in hydrolysis reactions, releasing active species that can further react with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-Nitrobenzoyl Chloride: Similar structure but lacks the propanoyloxy group.
N-(Propanoyloxy)benzene-1-carboximidoyl Chloride: Lacks the nitro group.
3-Nitrobenzene-1-carboximidoyl Chloride: Lacks the propanoyloxy group.
Properties
CAS No. |
61101-57-3 |
|---|---|
Molecular Formula |
C10H9ClN2O4 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
[[chloro-(3-nitrophenyl)methylidene]amino] propanoate |
InChI |
InChI=1S/C10H9ClN2O4/c1-2-9(14)17-12-10(11)7-4-3-5-8(6-7)13(15)16/h3-6H,2H2,1H3 |
InChI Key |
RFRAAHVNVOOZSW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)ON=C(C1=CC(=CC=C1)[N+](=O)[O-])Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-Methyl-3-(propane-1-sulfinyl)phenoxy]aniline](/img/structure/B14591930.png)

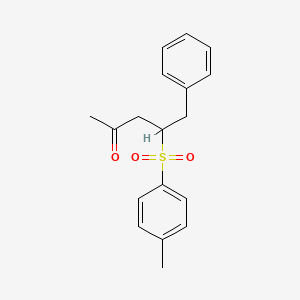
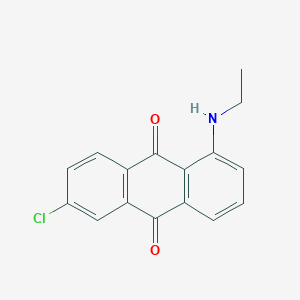
![Benz[g]isoquinoline, 3,6-dimethyl-](/img/structure/B14591948.png)
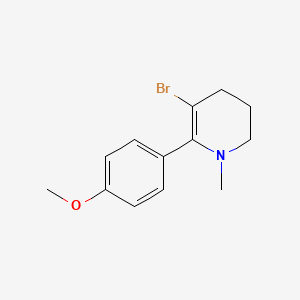
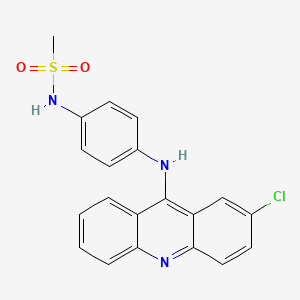
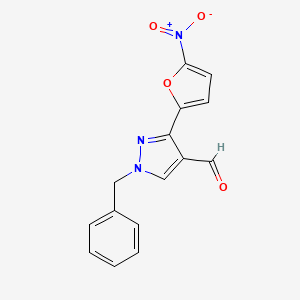

![7,7-Dimethyl-1,1a,7,7a-tetrahydro-2H-cyclopropa[b]naphthalen-2-one](/img/structure/B14591979.png)

![Benzo[f]quinoline, 1-ethyl-3-(4-methoxyphenyl)-, perchlorate](/img/structure/B14591994.png)

